A Technical Guide to DBCO-NHCO-PEG4-Acid: A Versatile Tool in Bioconjugation and Drug Development
A Technical Guide to DBCO-NHCO-PEG4-Acid: A Versatile Tool in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DBCO-NHCO-PEG4-acid, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and diagnostics. This document details its chemical properties, applications, and provides experimental protocols for its use in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.
Core Concepts: Structure and Functionality
DBCO-NHCO-PEG4-acid is a molecule composed of three key functional components:
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Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azides. This reactivity is the basis for its utility in copper-free click chemistry, allowing for rapid and specific conjugation to azide-modified molecules without the need for a cytotoxic copper catalyst.[1][2]
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Polyethylene Glycol (PEG) Spacer (PEG4): A four-unit polyethylene glycol chain that serves as a hydrophilic spacer. The PEG linker enhances the water solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[2]
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Carboxylic Acid (-COOH): A terminal functional group that can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine residues), to form stable amide bonds. This allows for the covalent attachment of the DBCO moiety to a wide range of biomolecules.
The combination of these components makes DBCO-NHCO-PEG4-acid a versatile tool for linking different molecules together with high efficiency and specificity, particularly in biological systems.
Physicochemical and Technical Data
The following table summarizes the key quantitative data for DBCO-NHCO-PEG4-acid.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₃₆N₂O₈ | [3] |
| Molecular Weight | 552.6 g/mol | [3] |
| Purity | Typically >95% (as determined by HPLC) | |
| Appearance | Light yellow oil or solid | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM. | [3] |
| Storage Conditions | Store at -20°C, desiccated. | [3] |
Key Applications in Research and Drug Development
The unique properties of DBCO-NHCO-PEG4-acid make it a valuable reagent in a variety of applications:
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Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies. The antibody directs the conjugate to cancer cells, and upon internalization, the cytotoxic payload is released, minimizing off-target toxicity.
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PROTACs (Proteolysis Targeting Chimeras): DBCO-NHCO-PEG4-acid can be a component of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
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Biomolecule Labeling and Imaging: The DBCO group can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, or other biomolecules for visualization and tracking in cells and tissues.[4]
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Surface and Hydrogel Modification: The linker can be used to immobilize biomolecules onto surfaces, such as those of biosensors or microarrays, or to functionalize hydrogels for tissue engineering applications.
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving DBCO-NHCO-PEG4-acid.
Activation of the Carboxylic Acid and Conjugation to Amine-Containing Biomolecules
This protocol describes the general steps for activating the carboxylic acid group of DBCO-NHCO-PEG4-acid and conjugating it to a protein.
Materials:
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DBCO-NHCO-PEG4-acid
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Amine-containing biomolecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
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N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
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Desalting column or dialysis cassette for purification
Procedure:
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Preparation of Reagents:
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Dissolve DBCO-NHCO-PEG4-acid in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
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Dissolve NHS/sulfo-NHS and EDC in anhydrous DMF or DMSO to a stock concentration of 100 mM.
-
Prepare the amine-containing biomolecule at a concentration of 1-10 mg/mL in an amine-free buffer.
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-
Activation of DBCO-NHCO-PEG4-acid:
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In a microcentrifuge tube, combine DBCO-NHCO-PEG4-acid, NHS/sulfo-NHS, and EDC in a 1:1.2:1.2 molar ratio.
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Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
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-
Conjugation to the Biomolecule:
-
Add the activated DBCO-NHS ester solution to the biomolecule solution. The molar excess of the DBCO reagent will depend on the biomolecule and the desired degree of labeling; a 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
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Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove the excess, unreacted DBCO reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
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Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the general steps for the copper-free click reaction between a DBCO-functionalized biomolecule and an azide-containing molecule.
Materials:
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DBCO-functionalized biomolecule (from section 4.1)
-
Azide-containing molecule (e.g., fluorescent probe, drug molecule)
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Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Add the azide-containing molecule to the DBCO-functionalized biomolecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. The reaction time may need to be optimized depending on the specific reactants.
-
-
Purification (if necessary):
-
If the azide-containing molecule is in large excess or needs to be removed, purify the final conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.
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Mandatory Visualizations
The following diagrams illustrate the chemical structure and a typical experimental workflow involving DBCO-NHCO-PEG4-acid.
Caption: Chemical structure of DBCO-NHCO-PEG4-acid.
Caption: General experimental workflow for bioconjugation.
Caption: Conceptual diagram of ADC targeting a cancer cell.
References
- 1. DBCO-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 3. DBCO-NHCO-PEG4-acid, 2110448-99-0 | BroadPharm [broadpharm.com]
- 4. DBCO Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
